molecular formula C20H14ClF4NO2 B2567672 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone CAS No. 477860-63-2

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone

Cat. No.: B2567672
CAS No.: 477860-63-2
M. Wt: 411.78
InChI Key: BNDVOVYUXBTBQJ-UHFFFAOYSA-N
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Description

The compound 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone is a pyridinone derivative characterized by a chloro-fluorobenzyl group at position 3, a hydroxyl group at position 4, and a trifluoromethyl-substituted benzyl group at position 1 of the pyridinone ring. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence bioavailability and target binding .

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF4NO2/c21-16-5-2-6-17(22)14(16)10-15-18(27)7-8-26(19(15)28)11-12-3-1-4-13(9-12)20(23,24)25/h1-9,27H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDVOVYUXBTBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone is a synthetic compound belonging to the class of hydroxypyridones, known for their diverse biological activities. This compound features a complex structure with multiple halogenated aromatic groups, which enhances its chemical reactivity and biological potential. This article explores its biological activity, including antimicrobial and antiviral properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following molecular formula:

  • Molecular Formula : C18H15ClF3N1O2
  • Molecular Weight : 373.77 g/mol

The presence of chlorine and fluorine atoms contributes significantly to its unique biological properties, including increased lipophilicity and potential bioactivity.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit notable antiviral activity. Specifically, hydroxypyridones have been studied for their ability to inhibit reverse transcriptase associated with HIV. These compounds selectively inhibit viral replication pathways without affecting host cell functions, making them promising candidates for antiviral drug development .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of various enzymes crucial for viral replication. Interaction studies have focused on its binding affinity to target enzymes such as:

  • Reverse Transcriptase : Inhibits the replication of retroviruses like HIV.
  • Ribonuclease H : Plays a role in the degradation of RNA in RNA-DNA hybrids.

These studies often utilize techniques like molecular docking and kinetic assays to evaluate the compound's efficacy against these targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-HydroxyquinolineHydroxylated aromatic ringAntimicrobial
2-Hydroxy-5-nitrobenzaldehydeNitro group on benzeneAntiviral
6-Fluoro-4-hydroxyquinolineFluorine substitutionAntibacterial
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy... Multiple halogen substituentsBroad-spectrum activity

The combination of multiple halogen substituents in this compound enhances its selectivity and potency against specific biological targets compared to simpler analogs .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Study on HIV Inhibition : A study comparing various substituted pyridines showed that compounds with similar halogen substitutions exhibited potent inhibitory activity against HIV-1, with some achieving picomolar efficacy against wild-type strains .
  • Antimicrobial Activity Assessment : Research evaluating the antimicrobial properties of hydroxypyridones indicated that these compounds could serve as effective agents against a range of bacterial strains, demonstrating both bactericidal and bacteriostatic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural differences and properties of the target compound and its analogs:

Compound Name (CAS/Identifier) Molecular Formula Molecular Weight (g/mol) Substituent at Position 1 Key Features/Applications
Target Compound (Hypothetical) C₂₀H₁₄ClF₄NO₂* ~385.7 3-(Trifluoromethyl)benzyl High lipophilicity; potential agrochemical use
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone (477869-81-1) C₁₈H₁₇ClFN₃O₂ 361.8 3-(1H-Imidazol-1-yl)propyl Medicinal chemistry applications (imidazole moiety)
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone (477860-56-3) C₁₉H₁₆ClFN₂O₂ 358.80 2-(2-Pyridinyl)ethyl Herbicide research (similar to fluridone )
3-(2-Chloro-6-fluorobenzyl)-1-cyclopropyl-4-hydroxy-2(1H)-pyridinone (477860-60-9) C₁₅H₁₃ClFNO₂ 293.73 Cyclopropyl Simplified structure; lower molecular weight
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone (338393-87-6) C₁₇H₁₂ClFN₄O₄ 410.76 3-Nitro-2-pyridinylamino Electron-withdrawing nitro group; unknown application

*Hypothetical formula based on substituent analysis.

Key Findings and Implications

Substituent Effects on Lipophilicity and Bioavailability: The trifluoromethylbenzyl group in the target compound likely increases lipophilicity compared to analogs with imidazole (e.g., 477869-81-1) or pyridinyl ethyl (e.g., 477860-56-3) substituents. This enhances membrane permeability, a critical factor in agrochemical design .

Biological Activity and Applications: Compounds with imidazole or pyridinyl substituents (e.g., 477869-81-1 and 477860-56-3) may target enzymes or receptors in medicinal or herbicide contexts, respectively. For example, fluridone, a pyridinone herbicide, shares structural similarities with these analogs . The nitro group in 338393-87-6 introduces strong electron-withdrawing effects, which could destabilize the molecule or alter binding kinetics compared to the target compound .

Synthetic and Stability Considerations :

  • The discontinued status of 477869-81-1 suggests challenges in synthesis or scalability, possibly due to the imidazole-propyl side chain. The target compound’s trifluoromethylbenzyl group may offer better stability under storage or field conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the pyridinone core in this compound, and what critical reaction parameters influence yield?

  • Answer: The pyridinone core can be synthesized via multi-step protocols involving cyclization and functionalization. For example, tert-butyl carbamate (Boc) protection, as described in a palladium-catalyzed coupling reaction (e.g., Buchwald-Hartwig amination), is critical for amine group introduction . Key parameters include:

  • Catalyst selection: Pd₂(dba)₃/XPhos systems enhance coupling efficiency.
  • Temperature control: Reactions at 100°C for 12–16 hours optimize intermediate stability .
  • Purification: Reverse-phase HPLC or column chromatography ensures purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

  • Answer:

  • 1H/13C/19F NMR: Critical for confirming substituent positions (e.g., distinguishing chloro/fluoro-benzyl groups) .
  • LC-MS/HRMS: Validates molecular weight and detects impurities .
  • Resolution of contradictions: Cross-validate using 2D NMR (e.g., COSY, HSQC) or compare with fluorinated pyrimidine analogs .

Q. What storage conditions are recommended to preserve the compound’s stability, and how can degradation be monitored?

  • Answer:

  • Storage: Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the trifluoromethyl group .
  • Degradation monitoring: Periodic HPLC analysis (C18 columns, 0.1% TFA mobile phase) detects hydrolyzed byproducts (e.g., free hydroxy groups) .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize side reactions during benzyl group functionalization?

  • Answer:

  • Electrophilic substitution control: Use sterically hindered bases (e.g., Cs₂CO₃) to suppress multiple benzylations .
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • In-situ monitoring: ReactIR or TLC tracks reaction progress to halt at the monofunctionalized stage .

Q. What mechanistic insights explain the compound’s tautomeric behavior, and how can computational modeling resolve discrepancies with experimental data?

  • Answer:

  • Tautomerism: The 4-hydroxy-2-pyridinone moiety undergoes keto-enol tautomerism, influenced by pH and solvent polarity.
  • Computational validation: DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers, which can be confirmed via variable-temperature NMR .

Q. What experimental strategies differentiate between radical-mediated vs. acid-catalyzed mechanisms in pyridinone ring formation?

  • Answer:

  • Radical trapping: Add TEMPO to quench radical intermediates; observe reaction inhibition .
  • Acid titration: Monitor pH dependence; acid-catalyzed mechanisms show rate acceleration with H⁺ .
  • Isotopic labeling: Use D₂O to trace proton transfer steps in deuterated solvents .

Q. How can researchers design assays to evaluate the compound’s kinase inhibition potential, leveraging its structural features?

  • Answer:

  • Structural analogs: Compare with pyrazolo[3,4-d]pyrimidin-4-one derivatives, known ATP-competitive kinase inhibitors .
  • Assay design: Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR, JAK2) and ATP analogs .

Methodological Notes

  • Contradiction management: For conflicting spectral or reactivity data, employ orthogonal techniques (e.g., X-ray crystallography for unambiguous structure determination) .
  • Safety protocols: Follow OSHA guidelines for handling chlorinated/fluorinated intermediates, including fume hood use and waste segregation .

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